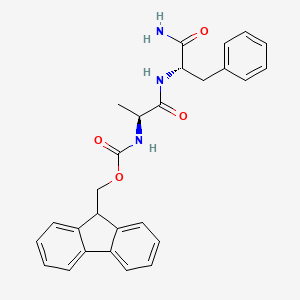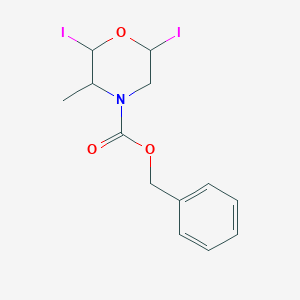
Fmoc-Ala-Phe-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ala-Phe-NH2: is a synthetic peptide compound that consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), alanine (Ala), and phenylalanine (Phe) with an amide group (NH2) at the C-terminus. This compound is widely used in peptide synthesis and research due to its stability and ease of manipulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Fmoc-Ala) to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amine group for the next coupling reaction. The second amino acid (Phe) is then coupled to the exposed amine group using a coupling reagent like HBTU or DIC. Finally, the peptide is cleaved from the resin and the protecting groups are removed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Ala-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like piperidine or pyrrolidine are used to remove the Fmoc group
Major Products:
Oxidation: Phenylalanine derivatives.
Reduction: Amine derivatives.
Substitution: Deprotected peptides or peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Ala-Phe-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block in the development of novel peptide-based materials and catalysts .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug delivery systems .
Medicine: The compound is explored for its potential in developing peptide-based therapeutics, including antimicrobial peptides and cancer-targeting peptides .
Industry: this compound is used in the production of peptide-based hydrogels and nanomaterials for various industrial applications, including tissue engineering and drug delivery .
Wirkmechanismus
The mechanism of action of Fmoc-Ala-Phe-NH2 involves its ability to form stable peptide bonds and interact with biological molecules through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions enable the compound to self-assemble into nanostructures and hydrogels, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Phe-Phe-NH2: Similar in structure but with two phenylalanine residues.
Fmoc-Ala-Ala-NH2: Contains two alanine residues instead of phenylalanine.
Fmoc-Gly-Phe-NH2: Glycine replaces alanine in the sequence.
Uniqueness: Fmoc-Ala-Phe-NH2 is unique due to its specific combination of alanine and phenylalanine, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to form stable nanostructures and hydrogels, making it particularly useful in biomedical and industrial applications .
Eigenschaften
Molekularformel |
C27H27N3O4 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H27N3O4/c1-17(26(32)30-24(25(28)31)15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H2,28,31)(H,29,33)(H,30,32)/t17-,24-/m0/s1 |
InChI-Schlüssel |
HDVVSSHKMNZMCF-XDHUDOTRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)


![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)

![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)






![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)

